REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[Mn]([O-])(=O)(=O)=[O:17].[K+].[O-]S([O-])=O.[Na+].[Na+]>C(Cl)Cl.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][C:11]2=[O:17])=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2,3.4.5,7.8|
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)N1CCOCC1
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Name
|
|
Quantity
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22.7 g
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Type
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reactant
|
Smiles
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[Mn](=O)(=O)(=O)[O-].[K+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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32 g
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Type
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catalyst
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Smiles
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[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring for 1 h at RT the reaction mixture
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 10 h
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Duration
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10 h
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Type
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FILTRATION
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Details
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The mixture was filtered trough a pad of celite
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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STIRRING
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Details
|
The yellow solid was stirred with 250 mL water
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Type
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FILTRATION
|
Details
|
the precipitated product was collected by filtration
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Type
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CUSTOM
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Details
|
This crude product was purified by chromatography on silica gel eluting with a gradient of DCM/MeOH 100%->50%
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Type
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ADDITION
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Details
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The fractions containing the product
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Type
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CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)N1C(COCC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |